3,5-dihydroxy-N-[(Z)-1-(4-methylphenyl)ethylideneamino]benzamide
Overview
Description
3,5-dihydroxy-N-[(Z)-1-(4-methylphenyl)ethylideneamino]benzamide is a compound known for its unique chemical structure and properties It is characterized by the presence of hydroxyl groups at the 3 and 5 positions on the benzamide ring, and a Schiff base linkage with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dihydroxy-N-[(Z)-1-(4-methylphenyl)ethylideneamino]benzamide typically involves the condensation reaction between 3,5-dihydroxybenzamide and 4-methylbenzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the Schiff base linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-dihydroxy-N-[(Z)-1-(4-methylphenyl)ethylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The Schiff base linkage can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3,5-dihydroxy-N-[(Z)-1-(4-methylphenyl)ethylideneamino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,5-dihydroxy-N-[(Z)-1-(4-methylphenyl)ethylideneamino]benzamide involves its interaction with various molecular targets. The hydroxyl groups can scavenge free radicals, contributing to its antioxidant activity. The Schiff base linkage may interact with cellular proteins, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,5-dihydroxy-N-phenylbenzamide: Similar structure but lacks the Schiff base linkage.
3,5-dihydroxy-N-(4-hydroxyphenyl)benzamide: Contains an additional hydroxyl group on the phenyl ring.
Uniqueness
3,5-dihydroxy-N-[(Z)-1-(4-methylphenyl)ethylideneamino]benzamide is unique due to its Schiff base linkage with a 4-methylphenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3,5-dihydroxy-N-[(Z)-1-(4-methylphenyl)ethylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-3-5-12(6-4-10)11(2)17-18-16(21)13-7-14(19)9-15(20)8-13/h3-9,19-20H,1-2H3,(H,18,21)/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBUPWLQOYSOFH-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=CC(=C2)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\NC(=O)C2=CC(=CC(=C2)O)O)/C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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